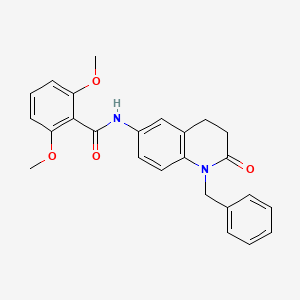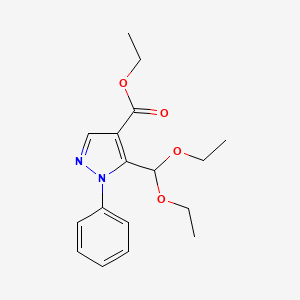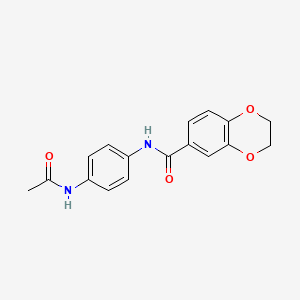![molecular formula C22H22N6O3S B2447268 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-62-0](/img/structure/B2447268.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is an organic compound characterized by its unique structural framework, featuring a triazole and thiadiazole moiety. This compound is notable for its application across various fields of scientific research, including medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process includes the formation of triazole and thiadiazole rings, followed by the coupling with a benzamide derivative. Typical reaction conditions involve:
Cyclization reactions: : Utilizing sodium azide and alkylating agents to form the triazole ring.
Thiadiazole synthesis: : Incorporating sulfur-containing reagents under acidic conditions.
Coupling reaction: : The final step involves an amide coupling using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial-scale production of this compound may leverage high-throughput chemical reactors to optimize yield and purity. Catalysts, temperature control, and solvent choice play crucial roles in scaling up from laboratory methods to industrial protocols.
Chemical Reactions Analysis
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exhibits various chemical reactivity:
Oxidation: : Reacts with oxidizing agents, forming oxide derivatives.
Reduction: : Can be reduced using agents like lithium aluminum hydride, leading to alterations in the aromatic system.
Substitution: : Undergoes nucleophilic substitution, especially at the methoxy groups, when treated with strong nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrides for reduction, and halogenated compounds for substitution. The major products typically depend on the reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Used as a precursor in synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology
Investigated for its antimicrobial and antifungal properties, showing potential as a bioactive agent.
Medicine
Studied for potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Its unique structure allows for targeted interactions with specific enzymes and receptors.
Industry
Utilized in the development of novel materials with specific electronic and photonic properties. Its derivatives are explored in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exerts its effects involves interaction with various molecular targets:
Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity. Particularly effective against kinases and proteases.
Receptor Modulation: : Acts on cellular receptors, altering signal transduction pathways. Exhibits affinity for both GPCRs (G-protein coupled receptors) and nuclear receptors.
Comparison with Similar Compounds
Compared to other compounds containing triazole and thiadiazole moieties, this particular compound stands out due to its enhanced biological activity and stability. Similar compounds include:
N-{3-[1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the dimethoxy and ethyl substitutions, showing different reactivity and biological profiles.
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide: : Chlorine substitution alters its pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-5-14-6-8-16(9-7-14)28-13(2)19(25-27-28)20-23-22(32-26-20)24-21(29)15-10-17(30-3)12-18(11-15)31-4/h6-12H,5H2,1-4H3,(H,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGCHTVNJZORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)
![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)
![6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2447189.png)
![1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2447191.png)




![5-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B2447200.png)

![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2447202.png)

